

Briciclib c-Myc suppression compared to other agents

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Compound Focus: Briciclib

CAS No.: 865783-99-9

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Briciclib Identification in a Drug Screen

Briciclib was identified as one of many compounds screened for activity against atypical teratoid/rhabdoid tumors (AT/RT) [1].

- **Experimental Context:** The study employed a **high-throughput drug screening** approach on AT/RT models to identify subtype-specific therapeutic vulnerabilities [1].
- **Available Data:** The search results list **Briciclib** as a "Chemical compound studied in this article," confirming it was part of the investigation. However, the specific experimental data regarding its efficacy, potency, or direct mechanism of c-Myc suppression were not available in the retrieved content [1].

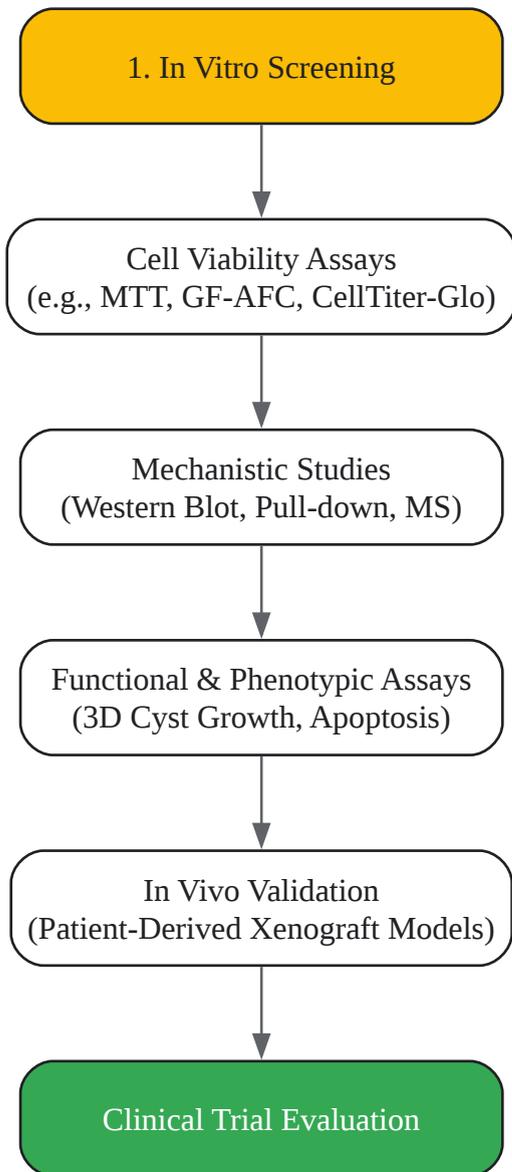
The Landscape of c-Myc Targeting Agents

While direct data on **Briciclib** is sparse, research into c-Myc inhibition has advanced significantly. The table below summarizes major classes of c-Myc targeting strategies for comparison.

Agent / Class	Type / Target	Proposed Mechanism of Action	Key Experimental Findings & Clinical Status
Omomyc (OMO-103)	Mini-protein; Direct inhibitor	Disrupts c-Myc/MAX heterodimerization, blocking DNA binding to E-boxes [2] [3].	Phase I trial (NCT04808362) completed; showed tumor penetration, disease stabilization, and a 49% tumor reduction in one pancreatic cancer patient [3].
WBC100	PROTAC Degradator	Binds c-Myc's NLS1-Basic-NLS2 region, recruiting E3 ligase CHIP for proteasomal degradation [3] [4].	Oral administration regressed c-Myc-overexpressing tumors (AML, pancreatic, gastric) in mouse models. Phase I trial initiated (NCT05100251) [3] [4].
BET Inhibitors (e.g., JQ1)	Indirect inhibitor	Targets BRD4 to prevent its recruitment to acetylated chromatin, downregulating MYC transcription [2] [5].	Shows robust preclinical efficacy but mixed clinical results (e.g., OTX015). Toxicity and inconsistent MYC suppression correlation noted [3].
CDK9 Inhibitors (e.g., KB-0742, LDC000067)	Indirect inhibitor	Targets CDK9, a regulator of transcriptional elongation, including MYC-driven genes [6] [3].	LDC000067 inhibited tumor growth in collecting duct carcinoma models [6]. KB-0742 is in Phase I/II trials (NCT04718675) [3].
Early-stage Direct Inhibitors (e.g., 10058-F4)	Small molecule; Direct inhibitor	Binds c-Myc's bHLHZip domain, preventing heterodimerization with Max [5].	Demonstrates proof-of-concept in vitro but lacks potent in vivo antitumor activity and is not clinically advanced [4] [5].

Experimental Workflow for c-Myc Agent Screening

The pathway below outlines a generalized experimental workflow for evaluating c-Myc inhibitors, reflecting methodologies used in the cited research [1] [6] [7].



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Interpretation and Research Directions

The search results indicate that **Briciclib** is a compound of interest in pre-clinical oncology research, though detailed public data on its c-Myc suppression is not yet available.

- **To locate specific data on Briciclib**, you could search for the original research article from [1] using the provided accession numbers (GSE282878, GSE282972) in the GEO repository.
- **For a comprehensive comparison**, you would need to gather primary data on various agents. The most promising current candidates for direct c-Myc inhibition are the mini-protein **Omomyc** and the

degrader **WBC100**, both of which have progressed to clinical trials [3] [4].

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